4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine
Description
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a furan ring, and an oxadiazole ring
Properties
Molecular Formula |
C17H17N3O6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl]sulfonylmorpholine |
InChI |
InChI=1S/C17H17N3O6S/c1-23-13-4-2-3-12(11-13)16-18-17(26-19-16)14-5-6-15(25-14)27(21,22)20-7-9-24-10-8-20/h2-6,11H,7-10H2,1H3 |
InChI Key |
SNYAMDHBKKINJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of the furan ring: The oxadiazole intermediate can be further reacted with a furan derivative through a coupling reaction.
Sulfonylation: The resulting compound is then subjected to sulfonylation using a sulfonyl chloride reagent.
Morpholine ring attachment: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or furan rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring, in particular, is known to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({5-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine
- 4-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine
Uniqueness
4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
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